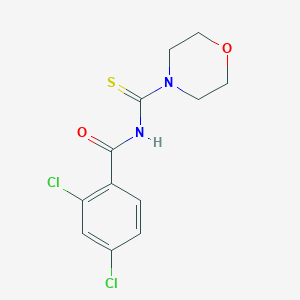![molecular formula C13H13N3O2 B5558227 6-methyl-2-[(3-methylphenyl)amino]-4-pyrimidinecarboxylic acid](/img/structure/B5558227.png)
6-methyl-2-[(3-methylphenyl)amino]-4-pyrimidinecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methyl-2-[(3-methylphenyl)amino]-4-pyrimidinecarboxylic acid is a pyrimidine derivative, a class of heterocyclic aromatic organic compounds. Pyrimidines are essential to many biological processes as they are a core structure found in nucleotides, vitamins, and antibiotics. This specific compound's interest lies in its structural specificity and potential for various chemical modifications and applications in synthesis and materials science.
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves multi-step reactions, combining different chemical entities to form the pyrimidine ring. For instance, derivatives like 2-amino-4-chloro-5-formyl-6-[methyl(2-methylphenyl)amino]pyrimidine showcase methods of forming hydrogen-bonded sheets through specific substituent interactions, indicating the nuanced approaches required for synthesizing complex pyrimidine structures (Trilleras et al., 2009).
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is characterized by planar six-membered rings, where substituents can significantly affect the molecule's electronic and spatial configuration. Investigations into isostructural compounds reveal how structural variations, such as different substituents, impact the molecule's overall properties and interactions, providing insights into the molecular architecture of pyrimidine compounds (Trilleras et al., 2009).
Chemical Reactions and Properties
Pyrimidine derivatives participate in various chemical reactions, highlighting their reactivity and potential for functionalization. For example, the synthesis of methyl esters of pyrimidin-6-yl amino acids and their derivatives indicates the versatility of pyrimidine cores in creating compounds with different chemical properties, such as fungicidal attributes (Tumkevičius et al., 2000).
Physical Properties Analysis
The physical properties of pyrimidine derivatives, such as solubility, melting points, and crystal structure, are critical for their practical applications. Studies on compounds like 2-amino-4-pyrrolidinothieno[2,3-d]pyrimidine-6-carboxylic acid illustrate the process of obtaining pyrimidine-based compounds with desired physical properties, serving as building blocks for further chemical synthesis (Bissyris et al., 2005).
Chemical Properties Analysis
The chemical properties of pyrimidine derivatives, such as reactivity towards various reagents, ability to form hydrogen bonds, and electronic characteristics, are influenced by their molecular structure. Detailed studies on compounds such as 2-amino-4-chloro-5-formyl-6-[methyl(2-methylphenyl)amino]pyrimidine provide insights into the hydrogen bonding capabilities and electronic polarization, essential for understanding the chemical behavior of pyrimidine compounds (Trilleras et al., 2009).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
6-methyl-2-(3-methylanilino)pyrimidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2/c1-8-4-3-5-10(6-8)15-13-14-9(2)7-11(16-13)12(17)18/h3-7H,1-2H3,(H,17,18)(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXDFELWRGHLPJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=NC(=CC(=N2)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-2-[(3-methylphenyl)amino]-4-pyrimidinecarboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[5-(2,5-dichlorophenyl)-2-furyl]-2-phenylacrylonitrile](/img/structure/B5558167.png)
![N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)-2,2-dimethylpropanamide](/img/structure/B5558168.png)

![3-({4-[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]-1-piperazinyl}carbonyl)-2H-chromen-2-one](/img/structure/B5558200.png)

![2-(3-methoxypropyl)-9-(3-phenyl-1,2,4-oxadiazol-5-yl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5558222.png)

![N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)acetamide](/img/structure/B5558235.png)
![1-{[3-(3-chlorophenyl)-1-methyl-1H-pyrazol-4-yl]methyl}-4-phenyl-4-piperidinol](/img/structure/B5558241.png)
![N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-ylmethyl)-2-(4-ethyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B5558247.png)
![N'-{[5-(4-bromophenyl)-2-furyl]methylene}-4-nitrobenzohydrazide](/img/structure/B5558249.png)
![N-[2-(methylthio)-1,3-benzothiazol-6-yl]-3-phenylpropanamide](/img/structure/B5558257.png)